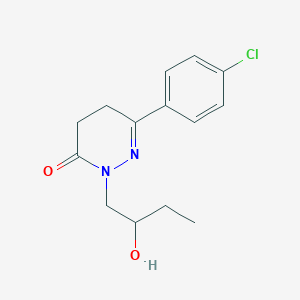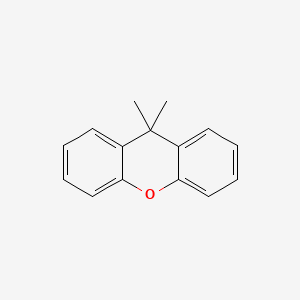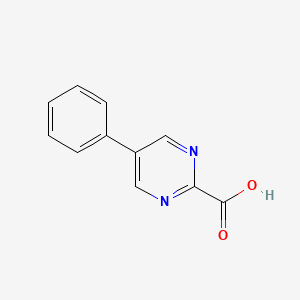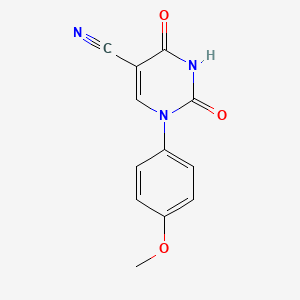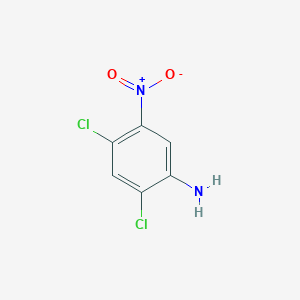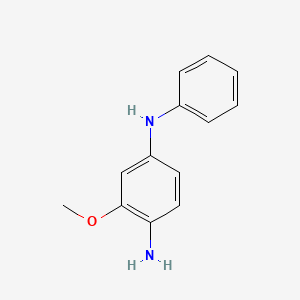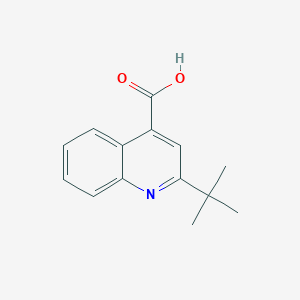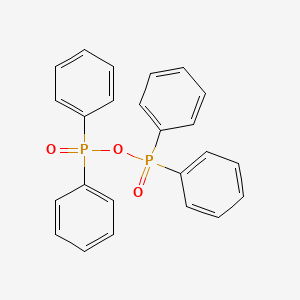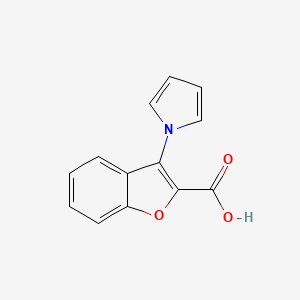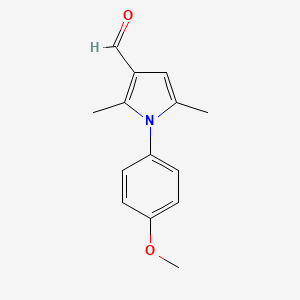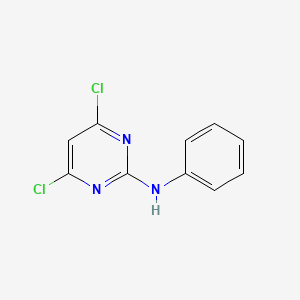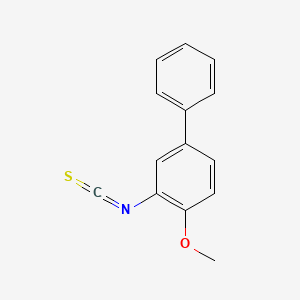![molecular formula C9H5F3N2O2 B1361263 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 6866-57-5](/img/structure/B1361263.png)
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in pharmaceutical industry for drug discovery . The introduction of a fluorine atom into heterocyclic compounds can significantly increase their biological activity .
Synthesis Analysis
The Schiemann reaction is a common method for the synthesis of fluoroimidazoles . This reaction is widely used in the synthesis of fluorine-containing aromatic compounds .Molecular Structure Analysis
As the most electronegative element, fluorine polarizes the C−F bond which enhances the bond strength and decreases bond length .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area. They have relative thermal stability and potential use as green solvents .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
Compounds related to 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown significant activity against various pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The antioxidant activity of these compounds was also noteworthy, indicating potential applications in the field of pharmacology and therapeutics (Bassyouni et al., 2012).
Structural Analysis and Interactions
Studies have been conducted on the structural aspects of related compounds, revealing insights into molecular interactions like hydrogen bonding and π–π interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Stibrany & Potenza, 2013).
Anti-Cancer Potential
Research has been done on derivatives of 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid for their anti-cancer properties, particularly against breast cancer. These studies have identified compounds with significant antiproliferative effects, suggesting potential for development into cancer therapeutics (Karthikeyan et al., 2017).
Lipase Inhibition and Antioxidant Activities
Compounds containing the 2-(trifluoromethyl)-1H-benzo[d]imidazole moiety have been synthesized and evaluated for lipase inhibition and antioxidant activities, indicating their potential in the development of treatments for diseases related to lipid metabolism and oxidative stress (Menteşe et al., 2013).
Catalytic Applications in Water Oxidation
Research has shown the application of compounds derived from 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid in catalyzing water oxidation. This highlights their potential use in energy conversion and storage technologies (Lu et al., 2016).
Orientations Futures
The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The present methodology gave several advantages such as an eco-friendly method, easy work-up, good selectivity, high yields and quick recovery of catalyst .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGKNIWVMZCKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349580 |
Source


|
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
CAS RN |
6866-57-5 |
Source


|
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


